4-Chloro-5-fluoro-1H-indazole
Overview
Description
4-Chloro-5-fluoro-1H-indazole is a heterocyclic aromatic compound. It is a highly conjugated molecule, which expands its applications to dye-sensitized solar cells (DSSCs). Owing to the pyrazole moiety, it can coordinate to metal centers (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
Synthesis Analysis
A new practical synthesis of 1H-indazole has been presented in recent studies. A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed. The new mechanism is suitable for similar cyclization, and a new reaction is predicted . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . The structure was refined by full-matrix least-squares techniques on F2 with SHELXL-97 .Chemical Reactions Analysis
The chemical reactions of this compound involve a Cu (OAc) 2 -catalyzed reaction to form an N–N bond in DMSO under O2 atmosphere . It can readily be further functionalized via nucleophilic aromatic substitution reactions .Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-chloro-5-fluoro-1h-indazole, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
It’s known that indazole derivatives can interact with their targets in different ways, depending on the specific derivative and target . For instance, some indazole derivatives have been found to inhibit enzymes, block receptors, or interfere with the function of other proteins . The specific interactions between this compound and its targets would likely depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives, it’s likely that this compound could affect multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved and could potentially include changes in cellular signaling, gene expression, or metabolic processes .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and interactions with transport proteins can influence how well it is absorbed, how widely it is distributed throughout the body, how quickly it is metabolized, and how efficiently it is excreted .
Result of Action
Based on the known biological activities of indazole derivatives, it’s likely that the compound could have a range of effects at the molecular and cellular levels . These effects could potentially include changes in enzyme activity, alterations in cellular signaling pathways, or modifications to gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds or proteins, and the temperature . For instance, the compound’s stability could be affected by changes in temperature or pH, while its efficacy could be influenced by interactions with other compounds or proteins in the environment .
Properties
IUPAC Name |
4-chloro-5-fluoro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELWZBVKBHULCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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